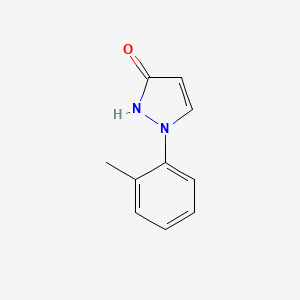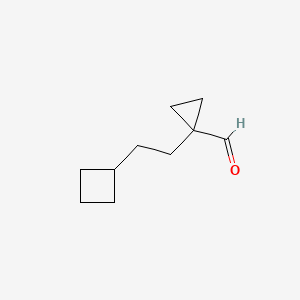
1-(2-Cyclobutylethyl)cyclopropane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyclobutylethyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₆O It features a cyclopropane ring substituted with a cyclobutylethyl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclobutylethyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclobutylmethyl bromide with diazomethane in the presence of a catalyst such as copper(I) chloride to form the cyclopropane ring. The resulting intermediate can then be oxidized using reagents like pyridinium chlorochromate (PCC) to introduce the aldehyde functional group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions: 1-(2-Cyclobutylethyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Acidic or basic conditions with appropriate nucleophiles.
Major Products:
Oxidation: 1-(2-Cyclobutylethyl)cyclopropane-1-carboxylic acid.
Reduction: 1-(2-Cyclobutylethyl)cyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Cyclobutylethyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(2-Cyclobutylethyl)cyclopropane-1-carbaldehyde depends on its specific application. In general, the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The cyclopropane ring’s strained nature also makes it reactive, allowing it to participate in ring-opening reactions and other transformations.
類似化合物との比較
Cyclopropane-1-carbaldehyde: Lacks the cyclobutylethyl group, making it less sterically hindered and potentially less reactive.
Cyclobutylmethanol: Similar in structure but with a hydroxyl group instead of an aldehyde, leading to different reactivity and applications.
Cyclopropylcarbinol: Contains a cyclopropyl group with a hydroxyl group, differing in functional group and reactivity.
Uniqueness: 1-(2-Cyclobutylethyl)cyclopropane-1-carbaldehyde is unique due to the combination of the cyclopropane ring and the cyclobutylethyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific synthetic applications and research studies.
特性
分子式 |
C10H16O |
|---|---|
分子量 |
152.23 g/mol |
IUPAC名 |
1-(2-cyclobutylethyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c11-8-10(6-7-10)5-4-9-2-1-3-9/h8-9H,1-7H2 |
InChIキー |
MIGVEEUPNNJAPH-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)CCC2(CC2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


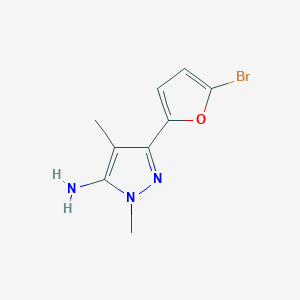
![7-(Methoxymethyl)-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320573.png)


![2-[2-(Oxolan-2-yl)ethyl]cyclopentan-1-ol](/img/structure/B13320601.png)
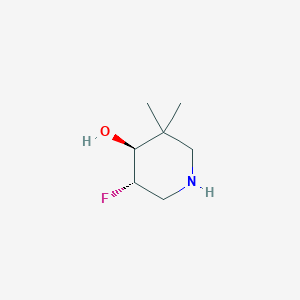
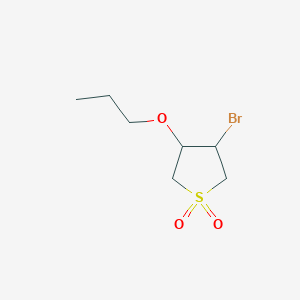
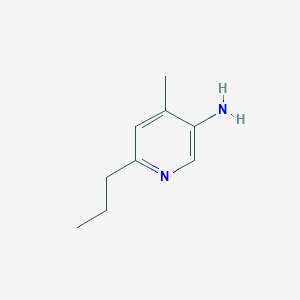


![3-Formyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13320635.png)
![2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid](/img/structure/B13320641.png)
